ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Overview
Description
Ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a chemical compound with the molecular formula C18H17N3O2S. It belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves the reaction of 4,5-diphenyl-1,2,4-triazole-3-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions . The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common reagents and conditions used in these reactions include organic solvents, temperature control, and catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications, including antimicrobial, antifungal, and anticancer agents.
Agriculture: The compound can be used in the development of agrochemicals such as herbicides and pesticides.
Materials Science: It is utilized in the synthesis of advanced materials with specific properties, such as polymers and coordination complexes.
Mechanism of Action
The mechanism of action of ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can be compared with other similar compounds, such as:
Ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetate: Similar structure but lacks the ester group.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-2-23-16(22)13-24-18-20-19-17(14-9-5-3-6-10-14)21(18)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTMEANLMQXAPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301198277 | |
Record name | Ethyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301198277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91759-70-5 | |
Record name | Ethyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91759-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301198277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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